molecular formula C8H7FN2 B580678 5-Fluoro-2-methyl-2H-indazole CAS No. 1208470-64-7

5-Fluoro-2-methyl-2H-indazole

Cat. No. B580678
M. Wt: 150.156
InChI Key: WZWLDIHQAIEQPV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-2H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 150.15 g/mol .


Chemical Reactions Analysis

Indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, can undergo a variety of chemical reactions. For example, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-2H-indazole has a molecular weight of 150.15 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2. It also has a Rotatable Bond Count of 0. The Exact Mass and Monoisotopic Mass of the compound are 150.05932639 g/mol. The Topological Polar Surface Area is 17.8 Ų, and it has a Heavy Atom Count of 11 .

Scientific Research Applications

Fluorophores Development

5-Fluoro-2-methyl-2H-indazole has been instrumental in the development of novel fluorophores. Research demonstrates the synthesis of a large library of donor-acceptor-type biheteroaryl fluorophores, termed Indazo-Fluors, showcasing continuously tunable full-color emissions, high quantum yields, and large Stokes shifts. Notably, the fluorophore Indazo-Fluor 5h has been identified as a promising reagent for in vivo mitochondria imaging due to its superior photostability and very low cytotoxicity, overcoming the limitations of commercially available mitochondria trackers (Cheng et al., 2016).

Analytical Properties and Pharmacological Activities

5-Fluoro-2-methyl-2H-indazole derivatives have been identified and characterized for their analytical properties and potential pharmacological activities. This analysis includes comprehensive studies involving various techniques like LC-QTOF-MS, GC-TOF-MS, and NMR spectroscopy, marking the first reports on these compounds (Jia et al., 2017).

Cancer Imaging Agents

The compound has also been used in the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, identified as potential antitumor drugs with selective inhibitory activity against various cancer cell lines. These compounds serve as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase in cancers, offering a new avenue in cancer diagnostics and treatment (Wang et al., 2006).

Herbicide Development

The chemical has been utilized in the development of paddy field herbicides, specifically 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives. These compounds demonstrate potent herbicidal activity against a range of annual weeds and exhibit low mammalian and environmental toxicity, indicating a potential pathway for sustainable agricultural practices (Hwang et al., 2005).

Antioxidant Properties

Studies on tetrahydroindazoles prepared from 2-acetylcyclohexanone and different hydrazines have shown that these compounds possess in vitro antioxidant activity. The method used for their synthesis, involving microwave irradiation, is noted for its simplicity and environmental friendliness, making it a promising approach for the synthesis of substituted tetrahydroindazole derivatives with potential antioxidant properties (Polo et al., 2016).

Future Directions

Indazole derivatives, including 5-Fluoro-2-methyl-2H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities . The thermodynamic internal energy calculation of these tautomers points view 1 H -indazole as the predominant and stable form over 2 H -indazole .

properties

IUPAC Name

5-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWLDIHQAIEQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672034
Record name 5-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-2H-indazole

CAS RN

1208470-64-7
Record name 5-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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